

An In-depth Technical Guide to 2-Hydroxyhexanoic Acid

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Compound of Interest		
Compound Name:	2-Hydroxyhexanoic acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-hydroxyhexanoic acid**, covering its chemical properties, biological significance, and relevant experimental methodologies. It is designed to serve as a foundational resource for professionals engaged in scientific research and drug development.

Nomenclature and Identification

2-Hydroxyhexanoic acid and 2-hydroxycaproic acid are synonymous names for the same chemical compound.[1][2][3][4] "Hexanoic acid" is the systematic name according to IUPAC nomenclature, while "caproic acid" is a common name. Both refer to a six-carbon carboxylic acid. The prefix "2-hydroxy" indicates the presence of a hydroxyl (-OH) group on the second carbon atom of the aliphatic chain.[4][5] This compound is a type of alpha-hydroxy acid (AHA).

The compound is identified by the Chemical Abstracts Service (CAS) Registry Number 6064-63-7.[1][2][5]

Physicochemical Properties

2-Hydroxyhexanoic acid is a solid, white powder at room temperature.[6][7] Its key quantitative properties are summarized in the table below, compiled from various chemical databases and suppliers.



Property	Value	Source(s)
CAS Number	6064-63-7	[1][2][5][8]
Molecular Formula	C ₆ H ₁₂ O ₃	[1][3][5][8]
Molecular Weight	132.16 g/mol	[1][3][5][8]
IUPAC Name	2-hydroxyhexanoic acid	[3][4][8]
Melting Point	55 - 62 °C	[3][6][8][9]
Boiling Point	305 °C	[10]
Water Solubility	≥ 100 mg/mL	[7]
DMSO Solubility	≥ 100 mg/mL	[7]
SMILES	CCCCC(C(=O)O)O	[8][9]
InChI Key	NYHNVHGFPZAZGA- UHFFFAOYSA-N	[8]

Biological Significance and Pathways

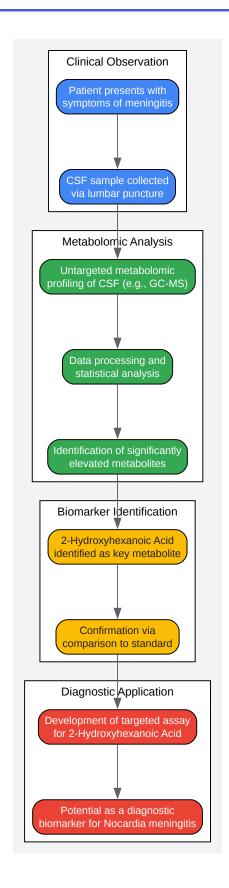
2-Hydroxyhexanoic acid is an endogenous metabolite found in various biological fluids, including normal human blood and amniotic fluid.[4][8] It is classified as a medium-chain hydroxy fatty acid and is involved in fatty acid metabolism.[4][5]

Role as a Biomarker in Nocardiosis

A significant finding in clinical metabolomics is the identification of **2-hydroxyhexanoic acid** as the most prominent metabolite in the cerebrospinal fluid (CSF) of patients infected with Nocardia species, a genus of bacteria that can cause meningitis.[4][8] This suggests its potential as a diagnostic biomarker for Nocardia infections of the central nervous system. Nocardia are ubiquitous environmental bacteria that typically cause opportunistic infections in immunocompromised individuals.[11][12][13] The infection, known as nocardiosis, most commonly presents as a pulmonary disease but can disseminate to other organs, particularly the brain.[12][13][14]

The logical workflow for identifying this biomarker is outlined below.





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Caption: Workflow for biomarker discovery of 2-hydroxyhexanoic acid in Nocardia meningitis.

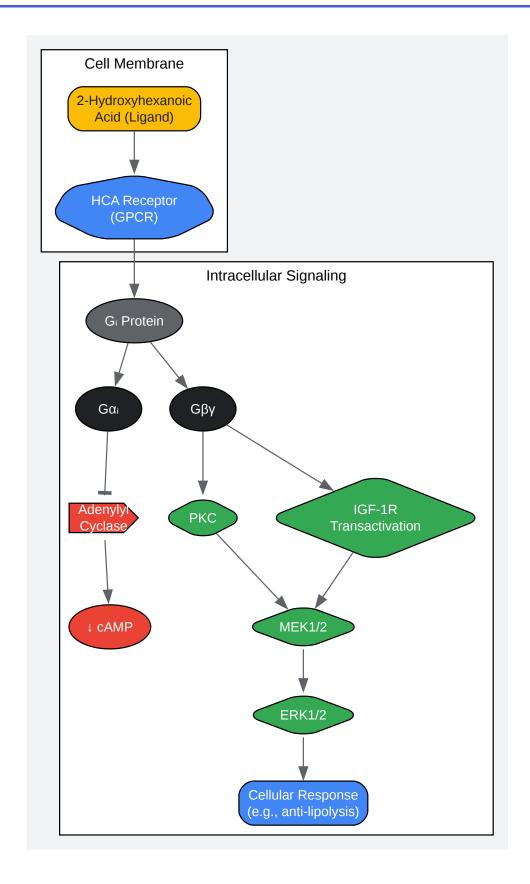


Potential Signaling Pathways

While specific signaling pathways for **2-hydroxyhexanoic acid** are not extensively documented, as a hydroxy-carboxylic acid (HCA), it may interact with HCA receptors. These receptors are G-protein coupled receptors (GPCRs) that are known to be activated by other hydroxy-carboxylic acids like lactate. Activation of HCA receptors, such as HCA1, typically initiates a G_i -mediated signaling cascade that inhibits adenylyl cyclase, reducing intracellular cAMP. Furthermore, the dissociated $G\beta\gamma$ subunits can activate distinct downstream pathways, including those involving Protein Kinase C (PKC) and the transactivation of growth factor receptors, ultimately leading to the phosphorylation of ERK1/2.

The potential signaling cascade is illustrated in the diagram below.





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Caption: A potential signaling pathway for **2-hydroxyhexanoic acid** via HCA receptors.



Applications

Beyond its biological roles, **2-hydroxyhexanoic acid** serves as a monomer in materials science. It has been utilized in the synthesis of aliphatic copolyesters, which are a class of polymers with diverse industrial applications.[5][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **2-hydroxyhexanoic acid**, compiled from established chemical and analytical literature.

Stereoselective Synthesis of (S)-2-Hydroxyhexanoic Acid

This protocol outlines a multi-step chemical synthesis to produce a specific enantiomer of the compound.

Objective: To synthesize (S)-2-hydroxyhexanoic acid using a chiral auxiliary.

Materials:

- 2-methylenehexanoyl chloride
- L-proline
- Base (e.g., Triethylamine)
- N-bromosuccinimide (NBS)
- Aprotic polar solvent (e.g., Tetrahydrofuran THF)
- Tri-n-butyltin hydride (Bu₃SnH)
- Radical initiator (e.g., AIBN)
- Reagents for hydrolysis (e.g., HCl)

Methodology:



- Amide Formation: React 2-methylenehexanoyl chloride with the chiral auxiliary, L-proline, in the presence of a base to form an amide.
- Bromolactonization: Treat the resulting amide with N-bromosuccinimide (NBS) in an aprotic
 polar solvent. This induces a reaction to form a bromolactone intermediate, with the
 stereochemistry directed by the L-proline auxiliary.
- Dehalogenation and Cyclization: Perform a radical dehalogenation using tri-n-butyltin hydride and a radical initiator. This step removes the bromine and results in the formation of an oxazine structure.
- Hydrolysis: Hydrolyze the oxazine structure under acidic conditions to cleave the chiral auxiliary and yield the final product, (S)-2-hydroxyhexanoic acid.
- Purification: Purify the final product using techniques such as column chromatography or recrystallization.

Quantification in Biological Samples by GC-MS

This protocol describes a general method for the analysis of 2-hydroxy fatty acids in biological matrices, which can be specifically applied to **2-hydroxyhexanoic acid**.

Objective: To extract, derivatize, and quantify **2-hydroxyhexanoic acid** from a biological sample (e.g., CSF, plasma) using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

- · Biological sample
- Internal standard (e.g., a deuterated analog)
- Solvents for liquid-liquid extraction (e.g., Hexane, Isopropanol)
- Derivatization reagents:
 - Methanol with HCl (for methylation)
 - N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for silylation)



GC-MS system with a suitable capillary column (e.g., DB-5ms)

Methodology:

- Sample Preparation & Extraction:
 - Thaw the biological sample on ice.
 - Add a known amount of the internal standard to the sample.
 - Perform a liquid-liquid extraction of lipids using a suitable solvent system (e.g., Folch method with chloroform/methanol or a hexane/isopropanol mixture).
 - Vortex vigorously and centrifuge to separate the phases.
 - Collect the organic (lipid-containing) layer and dry it under a stream of nitrogen.

Derivatization:

- Methylation: Add methanolic HCl to the dried lipid extract. Heat at 80°C for 1 hour to convert carboxylic acids to their fatty acid methyl esters (FAMEs). Dry the sample again under nitrogen.
- Silylation: Add BSTFA + 1% TMCS to the dried FAMEs. Heat at 60°C for 30 minutes to convert hydroxyl groups to their trimethylsilyl (TMS) ethers. This step is crucial for making the analyte volatile and thermally stable for GC analysis.

GC-MS Analysis:

- Inject the derivatized sample into the GC-MS.
- Gas Chromatography: Use a temperature gradient program to separate the components.
 A typical program might start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.
- Mass Spectrometry: Operate the mass spectrometer in either full scan mode (for identification) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM)



mode (for quantification) to detect the characteristic ions of the derivatized **2-hydroxyhexanoic acid** and the internal standard.

- Quantification:
 - Identify the peak corresponding to the derivatized 2-hydroxyhexanoic acid based on its retention time and mass spectrum.
 - Calculate the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a pure standard.

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